[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid
Description
[10-(3,5-Diphenylphenyl)anthracen-9-yl]boronic acid is an anthracene-based boronic acid derivative characterized by a 3,5-diphenylphenyl substituent at the 10-position of the anthracene core and a boronic acid (-B(OH)₂) group at the 9-position. This compound is part of a broader class of aromatic boronic acids, which are widely studied for their applications in organic electronics, medicinal chemistry, and dynamic combinatorial chemistry.
Properties
IUPAC Name |
[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BO2/c34-33(35)32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21,34-35H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSAYPSOKFYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415334-59-6 | |
| Record name | 10-(1,1':3',1''-Terphenyl-5'-yl)anthracene-9-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of [10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid typically follows a multi-step approach involving:
- Aryl halide lithiation or metalation to generate an organometallic intermediate.
- Borylation via reaction with boron reagents such as trimethyl borate or boron halides.
- Hydrolysis or acidic workup to afford the boronic acid functionality.
This approach is consistent with general methodologies for preparing arylboronic acids, especially those with complex polyaromatic substituents.
Key Preparation Methods
Bromine–Lithium Exchange and Borylation
One of the most common and effective routes involves the bromine–lithium exchange reaction on an aryl bromide precursor, followed by quenching with a boron electrophile such as trimethyl borate. The process can be summarized as:
- Step 1: Dissolve the aryl bromide (e.g., 10-(3,5-diphenylphenyl)anthracen-9-yl bromide) in anhydrous tetrahydrofuran (THF).
- Step 2: Cool the solution to −78 °C and add n-butyllithium slowly to effect lithium-halogen exchange, forming the aryllithium intermediate.
- Step 3: Add trimethyl borate dropwise at low temperature.
- Step 4: Allow the reaction mixture to warm to room temperature and stir overnight.
- Step 5: Quench with aqueous acid (e.g., 6N HCl) to hydrolyze the boronate ester and yield the boronic acid.
This method has been demonstrated with related compounds such as 3,5-di-tert-butylphenylboronic acid, achieving high yields (up to 91%) and purity after workup and chromatographic purification.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Aryl bromide in THF, cooled to −78 °C | Anhydrous conditions required |
| 2 | n-Butyllithium addition (1.6–2.5 M in hexane) | Stir 30 min at −78 °C |
| 3 | Trimethyl borate addition | Dropwise, maintain low temperature |
| 4 | Warm to room temperature, stir overnight | Ensures complete borylation |
| 5 | Quench with 6N HCl, stir 3 h at room temp | Hydrolyzes boronate ester to boronic acid |
Suzuki–Miyaura Coupling Followed by Borylation
In some synthetic routes, the 3,5-diphenylphenyl substituent is constructed via Suzuki coupling using boronic acid derivatives. Palladium-catalyzed Suzuki–Miyaura cross-coupling can be employed to attach the diphenylphenyl group onto the anthracene core, after which the boronic acid group is introduced or revealed by selective borylation.
- Palladium catalysts such as palladium diacetate with triphenylphosphine ligands are used.
- Bases like barium hydroxide or sodium carbonate facilitate the coupling.
- Reactions are typically performed under reflux in mixed solvents such as dimethyl ether/water or 1,2-dimethoxyethane/water for several hours (5–7 h).
- Post-coupling, bromination or other functional group transformations may be performed to prepare for borylation.
This method is supported by examples where similar anthracene derivatives were synthesized with high yields (up to 88%) and purity.
Flow Chemistry for Borylation
Recent advances include the use of flow chemistry to improve the efficiency and selectivity of borylation reactions, especially for complex aromatic systems. Bromine–lithium exchange is performed under continuous flow conditions to suppress side reactions such as protonation and butylation, prioritizing the borylation step.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromine–Lithium Exchange | n-BuLi/THF, −78 °C; trimethyl borate; acid quench | 88–91 | High yield, requires low temp control |
| Suzuki–Miyaura Coupling + Borylation | Pd(OAc)2, PPh3, Ba(OH)2 or Na2CO3, reflux, 5–7 h | ~88 | Efficient for constructing aryl groups |
| Flow Chemistry Borylation | Controlled Li-Br exchange under flow; boron halide quench | Not specified | Improved selectivity and scalability |
Purification and Characterization
- Crude boronic acid products are often purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- The final compounds are typically isolated as pale yellow solids.
- Characterization is performed using NMR spectroscopy (^1H and ^13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Notes
- Boronic acids derived from anthracene frameworks exhibit good solubility in common organic solvents like THF, acetone, and DMF, facilitating their manipulation and processing.
- Thermal dehydration of boronic acid groups can lead to boroxine formation, which may be relevant in downstream applications but should be controlled during synthesis to preserve the boronic acid functionality.
- The presence of bulky substituents such as diphenylphenyl groups can influence the reactivity and stability of the boronic acid, necessitating careful optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of catalysts and specific solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronate esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid serves as a crucial building block in the synthesis of OLED materials. Its ability to form stable charge transport layers enhances the efficiency of OLED devices. The compound's structural features promote effective electron and hole transport, which are essential for high-performance OLEDs.
Case Study: Synthesis of OLED Emitter Materials
A study demonstrated the use of this boronic acid in the synthesis of new OLED emitters through a palladacycle-catalyzed Suzuki coupling reaction. The resulting materials exhibited improved photoluminescence and electroluminescence properties, indicating their potential for commercial applications in display technologies .
Medicinal Chemistry
Anticancer Activity
Boronic acids have garnered attention for their therapeutic potential, particularly in cancer treatment. The ability of this compound to interact with biological targets makes it a candidate for drug development.
Case Study: Boronic Acid Derivatives in Cancer Therapy
Research has shown that boronic acid derivatives can inhibit proteasome activity, similar to the FDA-approved drug bortezomib. Compounds like this compound may enhance selectivity and efficacy against cancer cells by modifying existing bioactive molecules .
Sensor Technology
Chemical Sensors
The Lewis acid properties of boronic acids allow them to form reversible complexes with nucleophilic compounds such as sugars and amino acids. This characteristic is exploited in the development of chemical sensors for detecting biomolecules.
Case Study: Glucose Sensors
A study highlighted the use of boronic acid derivatives in glucose sensing applications. By integrating this compound into sensor designs, researchers achieved enhanced sensitivity and specificity for glucose detection, demonstrating its utility in diabetes management technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in various chemical transformations through its boronic acid group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid with structurally related anthracene boronic acids:
Key Observations :
- The 3,5-diphenylphenyl substituent in the target compound introduces significant steric bulk and lipophilicity compared to simpler phenyl or tert-butyl groups. This may reduce aqueous solubility but enhance membrane permeability in biological systems .
- The anthracene core provides a rigid, planar structure that supports luminescent properties, making it suitable for organic light-emitting diodes (OLEDs) .
Biological Activity
[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant studies and findings.
The compound is characterized by its anthracene backbone with a boronic acid functional group, which enhances its reactivity and interaction with biological molecules. The boronic acid moiety allows for reversible binding with diols and other nucleophiles, making it a versatile candidate for therapeutic applications.
Anticancer Activity
Boronic acids have been explored for their anticancer properties, particularly in the context of Boron Neutron Capture Therapy (BNCT). Research indicates that compounds like this compound can exhibit selective cytotoxicity against cancer cells while sparing healthy cells.
Case Study: Cytotoxicity Assays
A study on related boronic compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) at concentrations as low as 5 µM, reducing cell viability to 33%, whereas healthy fibroblast cells (L929) maintained 95% viability under the same conditions . This selectivity is crucial for minimizing side effects in cancer therapy.
Antimicrobial Activity
Boronic acids also exhibit antimicrobial properties. In vitro studies have shown that various boronic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating moderate to strong antibacterial activity .
Table: Antimicrobial Activity of Boronic Compounds
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| B5 | Staphylococcus aureus | 10 |
| B7 | Escherichia coli | 12 |
| B1 | Pseudomonas aeruginosa | 9 |
The mechanism by which this compound exerts its biological effects involves the formation of reversible covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt critical cellular processes, leading to apoptosis in cancer cells or inhibition of bacterial growth.
Recent Advances in Synthesis
Recent advancements in synthetic methodologies have facilitated the production of anthracene-based boronic acids. These methods include borylation reactions that yield high-purity compounds suitable for biological testing . The ability to modify the anthracene structure allows for the tuning of biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl boronic acids and halogenated anthracene precursors. For example, coupling 9-bromoanthracene derivatives with (3,5-diphenylphenyl)boronic acid (98% purity) in acetonitrile or THF, using Pd catalysts (10 mol%), yields 45–48% under inert conditions . Solvent choice (e.g., MeCN vs. THF) and catalyst loading significantly impact purity and yield. Post-reaction purification via column chromatography (silica gel, DCM/petroleum ether gradients) is critical to remove Pd residues and unreacted boronic acids .
Q. How can MALDI-MS be adapted to characterize boronic acid derivatives like this compound?
- Methodological Answer : Boronic acids often undergo dehydration or trimerization to boroxines during MALDI-MS analysis, complicating data interpretation. To mitigate this, derivatization with diols (e.g., 2,3-butanedione) or sugars to form cyclic boronic esters is recommended. This stabilizes the analyte, suppresses boroxine formation, and enables reliable mass detection . For anthracene-boronic acid hybrids, arginine-specific labeling techniques may also enhance ionization efficiency .
Q. What are the key challenges in crystallizing anthracene-boronic acid derivatives for structural analysis?
- Methodological Answer : Slow solvent evaporation (e.g., dichloromethane/ethyl acetate mixtures over 2 weeks) under ambient conditions is effective for growing X-ray-quality crystals. Geometric positioning of H atoms and refinement using ANISOU parameters are critical for resolving steric hindrance from bulky 3,5-diphenylphenyl groups .
Advanced Research Questions
Q. How can computational methods guide the rational design of this compound for optoelectronic applications?
- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and π-π stacking behavior in OLEDs or organic photovoltaics. Substituent effects (e.g., electron-withdrawing groups on the boronic acid moiety) are modeled to optimize charge transport and fluorescence quantum yield . Experimental validation involves synthesizing derivatives with tailored substituents and testing electroluminescence efficiency in double-layer OLED devices .
Q. What strategies resolve data contradictions in biological activity studies of boronic acid-containing anthracenes?
- Methodological Answer : Discrepancies in tubulin polymerization inhibition (e.g., IC₅₀ variations) may arise from differences in boronic acid derivatization or cellular uptake. Comparative studies using isotopic labeling (e.g., ¹¹B NMR) and competitive binding assays with ATP/ADP analogs can clarify mechanistic pathways . For example, replacing hydroxyl groups with boronic acids in combretastatin analogs enhances tubulin binding affinity but requires careful control of hydrolysis rates in physiological buffers .
Q. How does steric hindrance from the 3,5-diphenylphenyl group affect catalytic applications in CO₂ capture or conversion?
- Methodological Answer : In hypercrosslinked polymers, the bulky anthracene-boronic acid unit can limit pore accessibility, reducing CO₂ adsorption capacity. To address this, copolymerization with smaller linkers (e.g., 1,10-phenanthroline) balances steric effects and surface area. Photocatalytic CO₂ reduction efficiency is tested using Ru(bpy)₃²⁺ sensitizers and TEOA sacrificial agents under visible light .
Data Contradiction Analysis
Q. Why do molecular formula discrepancies occur for this compound derivatives in literature?
- Analysis : Conflicting reports (e.g., C₃₂H₂₁Br vs. C₂₁H₁₈Br ) may stem from incorrect characterization of brominated intermediates or incomplete purification. Rigorous validation via high-resolution mass spectrometry (HRMS) and elemental analysis is essential. For example, unintended bromination at the anthracene C-10 position must be ruled out using ¹H-¹³C HSQC NMR .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
